(5-Methoxy-3-methyl-1-benzofuran-2-yl)(phenyl)methanone
Overview
Description
(5-Methoxy-3-methyl-1-benzofuran-2-yl)(phenyl)methanone is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a methoxy group at the 5-position, a methyl group at the 3-position, and a phenylmethanone group at the 2-position of the benzofuran ring. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methoxy-3-methyl-1-benzofuran-2-yl)(phenyl)methanone typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Another approach involves the use of low-valent titanium in the McMurry reaction, which promotes the reductive deoxygenation of carbonyl compounds to olefins .
Industrial Production Methods
Industrial production of benzofuran derivatives often employs large-scale cyclization reactions using transition-metal catalysis. The use of boron tribromide-promoted tandem deprotection-cyclization and other similar methods are also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(5-Methoxy-3-methyl-1-benzofuran-2-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using reagents like aluminum chloride and alkyl halides.
Major Products
The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and anticancer activities.
Medicine: Potential therapeutic agent for the treatment of various diseases, including cancer and microbial infections.
Industry: Used in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of (5-Methoxy-3-methyl-1-benzofuran-2-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of key enzymes and signaling pathways. This results in the disruption of cellular processes, ultimately leading to cell death in cancer cells or the inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Another benzofuran derivative with similar therapeutic applications.
Angelicin: Known for its antimicrobial and anticancer activities.
Uniqueness
(5-Methoxy-3-methyl-1-benzofuran-2-yl)(phenyl)methanone is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the methoxy and methyl groups at specific positions on the benzofuran ring enhances its pharmacological properties compared to other benzofuran derivatives .
Properties
IUPAC Name |
(5-methoxy-3-methyl-1-benzofuran-2-yl)-phenylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c1-11-14-10-13(19-2)8-9-15(14)20-17(11)16(18)12-6-4-3-5-7-12/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFDVSVMHOCKGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)OC)C(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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